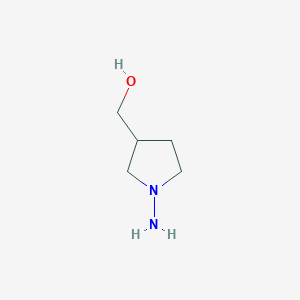

(1-Aminopyrrolidin-3-yl)methanol

Description

Contextualizing (1-Aminopyrrolidin-3-yl)methanol within the Pyrrolidine (B122466) Class of Heterocyclic Compounds

This compound belongs to the pyrrolidine class of heterocyclic compounds. Pyrrolidine is a five-membered, nitrogen-containing saturated heterocycle, and its derivatives are fundamental components of many biologically active molecules. chembuyersguide.comchemnet.com The pyrrolidine ring is found in natural products such as the amino acids proline and hydroxyproline, as well as in numerous alkaloids and pharmaceuticals. chembuyersguide.com The conformational flexibility of the pyrrolidine ring, often described as envelope and twist conformations, allows it to adopt specific three-dimensional arrangements, which is crucial for its interaction with biological targets. nih.gov

The introduction of substituents onto the pyrrolidine ring, as seen in this compound, significantly expands its utility. The presence of the 1-amino group and the 3-hydroxymethyl group provides two distinct reactive sites, enabling a wide array of chemical transformations. This bifunctionality is a key feature that distinguishes it within the broader class of pyrrolidines.

| Property | Value | Reference |

| IUPAC Name | This compound | chemnet.com |

| CAS Number | 856599-34-3 | chemnet.comlookchemicals.com |

| Molecular Formula | C₅H₁₂N₂O | chemnet.comlookchemicals.com |

| Molecular Weight | 116.16 g/mol |

Historical Perspective on the Utilization of Aminopyrrolidine Derivatives as Synthetic Scaffolds

The use of aminopyrrolidine derivatives as synthetic scaffolds has a rich history in medicinal chemistry and organic synthesis. For decades, chemists have recognized the value of the aminopyrrolidine core in constructing molecules with specific biological activities. For instance, various aminopyrrolidine derivatives have been investigated as inhibitors of enzymes such as Factor Xa, which is involved in the blood coagulation cascade. nih.gov

The development of asymmetric syntheses for chiral aminopyrrolidines has been a significant area of research. These chiral building blocks are crucial for the preparation of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect. The synthesis of compounds like (S)-3-aminopyrrolidine has been achieved through various routes, including those starting from natural amino acids like L-aspartic acid. The ability to synthesize specific stereoisomers of aminopyrrolidine derivatives has been instrumental in the development of new therapeutic agents.

Significance of this compound in Advanced Synthetic Methodologies

The true significance of this compound lies in its potential application in advanced synthetic methodologies, particularly in the construction of complex molecular architectures. Its bifunctional nature allows for its use as a versatile synthon, a building block that can be incorporated into a larger molecule through a series of chemical reactions.

One of the key potential applications of this compound is in the field of asymmetric catalysis . The chiral centers within the molecule, combined with the coordinating ability of the amino and hydroxyl groups, make it a candidate for use as a chiral ligand for metal-catalyzed reactions. Chiral ligands are essential for controlling the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. While specific research on this compound as a catalyst is not widely reported, the principles of using similar amino alcohol-containing pyrrolidines are well-established.

Furthermore, this compound can serve as a chiral auxiliary . A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. The amino and hydroxyl groups of this compound provide convenient handles for its attachment to and subsequent cleavage from a substrate molecule.

The synthesis of complex heterocyclic systems is another area where this compound can be of significant value. The primary amino group can be readily transformed into a wide range of other functional groups or used to form new rings, while the hydroxyl group can be involved in ether or ester linkages. This allows for the elaboration of the pyrrolidine scaffold into more complex structures, such as those found in natural products and novel drug candidates. The synthesis of pyrrolizidine (B1209537) alkaloids, for example, often involves the use of functionalized pyrrolidine precursors. nih.gov

While detailed research findings specifically on the applications of this compound are still emerging, its structural features and the well-documented utility of related aminopyrrolidine derivatives strongly suggest its high potential as a valuable tool in the arsenal (B13267) of the modern organic chemist. Its availability from commercial suppliers further enhances its accessibility for research and development in both academic and industrial settings. chembuyersguide.com

Structure

3D Structure

Properties

IUPAC Name |

(1-aminopyrrolidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-2-1-5(3-7)4-8/h5,8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQKHCWXCQUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597129 | |

| Record name | (1-Aminopyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856599-34-3 | |

| Record name | (1-Aminopyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1 Aminopyrrolidin 3 Yl Methanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of (1-Aminopyrrolidin-3-yl)methanol reveals several logical disconnections. The primary C-N bond disconnection within the pyrrolidine (B122466) ring and the disconnection of the N-amino group are key strategic considerations. A common approach involves the disconnection of the N-amino group, leading to a 3-(hydroxymethyl)pyrrolidine precursor. This intermediate can be further disconnected to simpler, achiral starting materials or derived from a chiral pool. Another key disconnection involves breaking the C-N and C-C bonds of the pyrrolidine ring, which can lead to precursors amenable to cyclization reactions.

Development of Stereoselective Synthetic Routes to Enantiopure this compound

The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to enantiopure this compound is of paramount importance.

Chiral Pool Approaches

The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of chiral this compound, amino acids such as L-proline and its derivatives are particularly valuable.

One documented chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride, a closely related precursor, starts from trans-4-hydroxy-L-proline. This method involves a sequence of reactions including decarboxylation, N-tert-butoxycarbonyl (Boc) protection, sulfenylation of the hydroxyl group, and a subsequent S_N2 reaction with sodium azide to invert the stereochemistry. Reduction of the azide to an amine followed by deprotection yields the target enantiomerically pure aminopyrrolidine. This aminopyrrolidine can then, in principle, be N-aminated and the hydroxymethyl group introduced to furnish the final product.

Table 1: Chiral Pool Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

| Step | Reaction | Reagents |

| 1 | Decarboxylation | - |

| 2 | N-Boc Protection | (Boc)₂O |

| 3 | Hydroxyl Sulfonylation | MsCl, Et₃N |

| 4 | Azidation (S_N2) | NaN₃ |

| 5 | Azide Reduction | Ph₃P, H₂O |

| 6 | N-Boc Deprotection | conc. HCl |

This table outlines the key steps in the synthesis of a chiral precursor to this compound starting from a chiral pool material.

Asymmetric Catalysis in the Synthesis of this compound Precursors

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral molecules. While specific examples for the direct synthesis of this compound are not extensively documented, asymmetric hydrogenation of suitable prochiral precursors represents a viable approach. For instance, a highly efficient and stereoselective synthesis of a key intermediate for a fluoroquinolone antibiotic, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, was achieved through catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex. This transformation afforded the desired product with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization nih.govresearchgate.net. Such methodologies could be adapted to synthesize chiral precursors of this compound.

Diastereoselective Transformations in the Synthesis of this compound

Diastereoselective reactions are crucial when a molecule contains multiple stereocenters. In the context of synthesizing derivatives of this compound, diastereoselective reductions of substituted pyrrolidinones or other cyclic precursors can be employed to control the relative stereochemistry of the substituents. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While specific literature applying green chemistry principles to the synthesis of this compound is limited, general trends in the synthesis of pyrrolidine derivatives are moving towards more sustainable practices. These include the use of biocatalysis, which employs enzymes to perform chemical transformations under mild and environmentally benign conditions nih.gov. For instance, transaminases have been used for the asymmetric synthesis of chiral amines from prochiral ketones beilstein-journals.orgunipi.it. Such biocatalytic methods could potentially be developed for the synthesis of chiral precursors to this compound, thereby reducing the reliance on traditional and often more hazardous chemical reagents.

Chemical Reactivity and Derivatization of 1 Aminopyrrolidin 3 Yl Methanol

Reactivity of the Primary Amine Functionality

The primary amine group in (1-Aminopyrrolidin-3-yl)methanol is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions

The nucleophilic character of the primary amine readily allows for acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, leads to the formation of amide derivatives. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction of a primary amine with an acyl chloride in a suitable solvent like methanol (B129727) can produce the corresponding amide. sphinxsai.com

Alkylation of the primary amine can be achieved using alkyl halides. However, these reactions can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. google.com The choice of reaction conditions, including the solvent and base, is crucial for achieving the desired level of substitution.

Condensation and Imine Formation Reactions

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. google.combeilstein-journals.org This reversible reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. beilstein-journals.orgresearchgate.net The formation of the imine is often favored by the removal of water from the reaction mixture. beilstein-journals.org The resulting imine can be a stable product or can serve as an intermediate for further transformations, such as reduction to a secondary amine.

Condensation reactions are fundamental in the synthesis of various heterocyclic compounds. For example, the reaction between an amino acid and another molecule, leading to the formation of a new C-N bond with the elimination of water, is a classic condensation process. ipindia.gov.inamericanelements.com

N-Functionalization Strategies

Beyond simple acylation and alkylation, a variety of N-functionalization strategies can be employed to introduce diverse functional groups onto the primary amine. These strategies are pivotal in medicinal chemistry for tuning the physicochemical and pharmacological properties of molecules. For instance, the introduction of specific N-substituents on a pyrrolidine (B122466) ring can be critical for biological activity.

Transformations Involving the Hydroxyl Group

The primary hydroxyl group in this compound offers another avenue for derivatization, allowing for the introduction of various functionalities through esterification, etherification, oxidation, and reduction pathways.

Esterification and Etherification Reactions

The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. Esterification is typically catalyzed by an acid and is a reversible process. The Fischer-Speier esterification method, for example, involves refluxing a mixture of an alcohol and a carboxylic acid with a strong acid catalyst. sphinxsai.com

Etherification, the formation of an ether linkage, can be achieved through various methods, such as the Williamson ether synthesis. This involves the reaction of an alkoxide, formed by deprotonating the alcohol, with an alkyl halide. The choice of base and solvent is critical to the success of this reaction.

Oxidation and Reduction Pathways

The primary alcohol functionality of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage.

While the hydroxyl group itself is not typically reduced, the molecule as a whole can participate in reduction reactions, particularly if other reducible functional groups are present or introduced. For instance, if an imine is formed from the primary amine, it can be subsequently reduced to a secondary amine.

Selective Hydroxyl Group Derivatization

The primary hydroxyl group in this compound is a key site for derivatization, allowing for the introduction of various functionalities through esterification or etherification. To achieve selectivity, it is often necessary to first protect the more nucleophilic amino groups.

Common derivatizations of the hydroxyl group include the formation of esters and ethers. Esterification can be accomplished through several methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. sphinxsai.com Another powerful and mild method is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the alcohol and a carboxylic acid under neutral conditions. nih.gov This method is particularly useful for substrates sensitive to harsh acidic conditions. nih.gov Alternatively, esters can be prepared by reacting the alcohol with an acyl chloride or anhydride, or by using reagents like thionyl chloride in methanol. commonorganicchemistry.com

The hydroxyl group can also be converted into an ether, which can serve as a permanent modification or as a protecting group. For protection, silyl (B83357) ethers are commonly employed due to their ease of installation and selective removal under specific conditions.

Table 1: General Methods for Selective Hydroxyl Group Derivatization

| Derivatization Type | Method | Reagents | Key Features |

| Esterification | Steglich Esterification | Carboxylic acid, DCC or EDC, DMAP | Mild, neutral conditions; suitable for sensitive substrates. nih.gov |

| Fischer-Speier | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄), heat | Classic method, typically requires reflux. sphinxsai.com | |

| Acylation | Acyl chloride or anhydride, base | Generally high-yielding and rapid reaction. | |

| Etherification | Williamson Ether Synthesis | Alkyl halide, strong base | Classic method for forming ethers. |

| Silyl Ether Formation | Silyl halide (e.g., TBDMS-Cl), base (e.g., imidazole) | Forms a protecting group stable to many reagents but easily cleaved by fluoride (B91410) ions. |

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring in this compound contains two reactive amine centers: the endocyclic secondary amine and the exocyclic primary amine. These sites are nucleophilic and are the primary points of reactivity on the ring system.

The most common transformations involving the pyrrolidine core are substitutions at the nitrogen atoms. N-alkylation of either the primary or secondary amine is a fundamental reaction that introduces alkyl groups, altering the compound's steric and electronic properties. wikipedia.orgnih.gov This reaction typically proceeds via nucleophilic substitution with an alkyl halide. wikipedia.org However, controlling the degree of alkylation can be challenging, as the product of monoalkylation is often more nucleophilic than the starting amine, leading to potential overalkylation. wikipedia.org

Industrially, N-alkylation is often performed using alcohols as alkylating agents in the presence of a catalyst, which is considered a greener approach. rsc.orgspringernature.com For laboratory synthesis, reductive amination provides a more controlled route to mono-N-alkylated products.

The primary amino group can also be acylated to form amides. This is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates. sphinxsai.com

Table 2: Examples of N-Substituted Pyrrolidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Type of Substitution |

| (R)-(1-Methylpyrrolidin-3-yl)methanol | 1210935-33-3 | C₆H₁₃NO | N-Alkylation (Methyl) sigmaaldrich.comambeed.com |

| (S)-(1-Methylpyrrolidin-3-yl)methanol | 1210934-04-5 | C₆H₁₃NO | N-Alkylation (Methyl) bldpharm.com |

| (1-Methylpyrrolidin-3-yl)methanol | 295970-0 (CID) | C₆H₁₃NO | N-Alkylation (Methyl) nih.gov |

While the pyrrolidine ring is generally stable and not prone to ring-opening reactions under normal conditions, its synthesis involves a crucial ring-closing step. Understanding the formation of the pyrrolidine core is relevant to its application as a building block. Syntheses often start from chiral precursors like L-aspartic acid. researchgate.net A typical synthetic route involves the transformation of L-aspartic acid into a suitable intermediate which then undergoes a series of reactions including acylation, esterification, reduction, and finally, an intramolecular cyclization (ring-closing) to form the pyrrolidine ring. researchgate.net This strategic ring-closure establishes the core structure of the molecule, which can then be further functionalized. researchgate.net

Multi-functional Group Transformations and Orthogonal Protecting Group Strategies

The presence of three distinct functional groups in this compound necessitates a sophisticated approach for selective chemical modification. Orthogonal protecting group strategies are essential for achieving this control. nih.gov An orthogonal set of protecting groups is one in which each group can be removed in the presence of the others under a specific set of reaction conditions. nih.govsigmaaldrich.com

For this compound, a potential orthogonal strategy would involve:

Protection of the amino groups: The primary and secondary amines can be protected with a group such as tert-butoxycarbonyl (Boc). The Boc group is stable to a wide range of conditions but can be selectively removed with acid (e.g., trifluoroacetic acid, TFA). nih.gov

Protection of the hydroxyl group: With the amines protected, the hydroxyl group can be selectively protected, for example, as an allyl ether. The allyl group is stable to the acidic conditions used to remove Boc but can be cleaved with a palladium catalyst. sigmaaldrich.com

This strategy allows for the selective deprotection and subsequent derivatization of either the amino or hydroxyl functions. For instance, the Boc groups could be removed to allow for N-alkylation or N-acylation, while the allyl ether remains intact. Conversely, the allyl group could be removed to allow for esterification or etherification of the hydroxyl group, while the Boc-protected amines are unaffected. The choice of protecting groups is critical and is dictated by the planned synthetic route and the desired final product. nih.govsigmaaldrich.com

Table 3: Common Orthogonal Protecting Groups for Amine and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Stable To |

| Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA) | Base, H₂, Pd(0) |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Acid, H₂, Pd(0) |

| Hydroxyl | Allyl | All | Allyl-Br, Base | Pd(PPh₃)₄, Nucleophile | Acid, Base |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF) | Many non-acidic/basic conditions |

Applications of 1 Aminopyrrolidin 3 Yl Methanol As a Versatile Synthetic Building Block

Incorporation into Complex Organic Architectures

The distinct functional groups of (1-Aminopyrrolidin-3-yl)methanol make it an adept scaffold for the construction of complex organic molecules, particularly those of pharmaceutical interest. The primary amine and the secondary amine within the pyrrolidine (B122466) ring can undergo various N-functionalization reactions, such as acylation, alkylation, and reductive amination. Simultaneously, the primary alcohol can be transformed through oxidation, esterification, or etherification. This orthogonality of reactive sites allows for a stepwise and controlled elaboration of the molecule.

For instance, in the broader context of drug discovery, pyrrolidine derivatives are integral to the synthesis of novel therapeutic agents. chembuyersguide.com The pyrrolidine scaffold itself is a key component in numerous natural alkaloids and synthetic drugs, including those targeting the central nervous system and infectious diseases. The presence of multiple functional groups, as seen in this compound, allows for the introduction of diverse pharmacophoric elements, which is a critical strategy in the development of new drug candidates. A patent for heterocyclic group-containing amino-methanol derivatives highlights their potential use in preparing medicines for immune suppression and treating conditions like organ transplant rejection and autoimmune diseases. google.com

Role in the Synthesis of Diverse Heterocyclic Systems

The structure of this compound is inherently suited for the synthesis of more complex, fused, or spirocyclic heterocyclic systems. The bifunctional nature of the amino and alcohol groups can be exploited in intramolecular cyclization reactions to form novel ring systems. For example, reaction of the amino group with a suitable electrophile followed by intramolecular cyclization involving the hydroxyl group can lead to the formation of oxazine (B8389632) or other related heterocyclic frameworks.

The synthesis of various heterocyclic compounds often relies on building blocks that can participate in cycloaddition or condensation reactions. rsc.org While direct examples involving this compound are scarce, the general reactivity of similar compounds suggests its utility. For instance, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has been achieved from 2-pyrrolidinone (B116388) derivatives, demonstrating how the pyrrolidine core can be a template for constructing other heterocyclic structures. beilstein-journals.org The amino and hydroxyl functionalities of this compound provide handles for its incorporation into such synthetic schemes.

Utilization as a Chiral Auxiliary or Ligand Precursor in Catalysis

Chiral pyrrolidine derivatives are widely employed as catalysts and ligands in asymmetric synthesis due to their rigid conformational structure and the stereodirecting influence of their substituents. Although this compound is often supplied as a racemate, its chiral enantiomers could serve as valuable precursors for the synthesis of chiral ligands for metal-catalyzed reactions. The amino and alcohol groups can be readily modified to coordinate with various metal centers.

For example, highly efficient asymmetric hydrogenation reactions have been achieved using iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands. nih.gov These ligands often incorporate a core chiral structure that dictates the stereochemical outcome of the reaction. The derivatization of chiral this compound could lead to the development of novel ligands with unique steric and electronic properties. The synthesis of 1,3-amino alcohol derivatives via ring-opening of substituted piperidines further illustrates the utility of such scaffolds in stereoselective synthesis. nih.gov

The table below presents examples of related chiral pyrrolidine-based ligands and their applications in asymmetric catalysis, illustrating the potential roles for derivatives of this compound.

| Chiral Ligand Precursor | Catalyst System | Application | Reference |

| (S)-Prolinol | (S)-Proline-derived phosphine | Asymmetric allylic alkylation | Not directly in search results |

| Chiral Spiro Aminophosphine | Iridium Complex | Asymmetric hydrogenation of ketones | nih.gov |

Contributions to the Scaffold Diversity of Organic Compound Libraries

In the field of medicinal chemistry and drug discovery, the generation of compound libraries with high scaffold diversity is crucial for identifying new lead compounds. The multifunctional nature of this compound makes it an excellent starting point for creating such libraries. Through combinatorial chemistry approaches, the three functional groups can be reacted with a variety of building blocks to rapidly generate a large number of distinct molecules.

The pyrrolidine ring serves as a central scaffold, and by varying the substituents at the amino and hydroxyl positions, a three-dimensional chemical space can be effectively explored. This approach is valuable in the search for new bioactive molecules. Processes for preparing substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, for example, demonstrate how a core structure can be systematically modified to produce a library of compounds for biological screening. google.co.in The use of versatile building blocks like this compound can significantly enhance the structural diversity and novelty of such libraries.

Structural Analysis and Conformational Studies of 1 Aminopyrrolidin 3 Yl Methanol and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The definitive identification of (1-Aminopyrrolidin-3-yl)methanol and its derivatives relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Infrared (IR) Spectroscopy is employed to identify the principal functional groups. The spectra of pyrrolidine (B122466) derivatives exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the methanol (B129727) group. The N-H stretching vibrations of the primary amino group would also appear in this region. C-H stretching vibrations of the aliphatic pyrrolidine ring are typically observed between 3000 and 2800 cm⁻¹. The C-N stretching vibration, characteristic of the pyrrolidine ring, would also be present.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, with a molecular formula of C₅H₁₂N₂O, the expected molecular weight is 116.16 g/mol . hmdb.ca Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 117. The fragmentation pattern would be expected to involve the loss of the hydroxymethyl group or cleavage of the pyrrolidine ring, providing further structural confirmation.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

| ¹H NMR | Pyrrolidine Ring Protons (CH, CH₂) | Multiplets in the range of ~1.5-3.5 ppm. |

| Hydroxymethyl Protons (CH₂OH) | A doublet or multiplet around ~3.5-3.8 ppm. | |

| Amino Protons (NH₂) | A broad singlet, the chemical shift of which is dependent on solvent and concentration. | |

| Hydroxyl Proton (OH) | A broad singlet, dependent on solvent and concentration. | |

| ¹³C NMR | Pyrrolidine Ring Carbons | Signals typically in the range of ~20-60 ppm. |

| Hydroxymethyl Carbon | A signal around ~60-65 ppm. | |

| IR | O-H Stretch | Broad absorption band around 3400-3200 cm⁻¹. |

| N-H Stretch | Moderate absorption band(s) in the 3400-3250 cm⁻¹ region. | |

| C-H Stretch (Aliphatic) | Absorptions in the 3000-2800 cm⁻¹ region. | |

| Mass Spec (ESI) | Molecular Ion | [M+H]⁺ at m/z 117. |

Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Conformational Analysis using Computational and Experimental Methods

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. These conformations are typically described as either "envelope" (with one atom out of the plane of the other four) or "twist" (with two atoms on opposite sides of the plane defined by the other three). The specific conformation adopted by this compound and its derivatives, along with the orientation of its substituents, is crucial for its interaction with biological targets.

Computational Methods , such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of pyrrolidine derivatives. Studies on the parent pyrrolidine molecule show a dynamic equilibrium between various puckered forms, with the energy barrier for interconversion being relatively low. For substituted pyrrolidines, the substituents' steric and electronic properties determine the most stable conformation. For this compound, the substituents at the C3 and N1 positions will significantly influence the ring's pucker and the axial/equatorial preference of these groups.

Experimental Methods , primarily NMR spectroscopy, provide data that can be correlated with computational findings. The magnitude of proton-proton coupling constants (³JHH) within the pyrrolidine ring is dependent on the dihedral angle between the protons, which in turn is a function of the ring's pucker. By analyzing these coupling constants, researchers can deduce the predominant conformation in solution. For example, studies on various pyrrolidine nucleotide analogs have demonstrated that substitution can effectively tune the ring's conformation across the entire pseudorotation cycle. rsc.org

Stereochemical Purity Determination and Chiral Resolution Techniques

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers, (R) and (S). For applications in drug development, it is often necessary to isolate and use a single enantiomer, as the two can have different biological activities.

Chiral Resolution is the process of separating a racemic mixture into its individual enantiomers. A common method for resolving chiral amines is through the formation of diastereomeric salts. nih.gov This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts have different physical properties, most importantly solubility, which often allows for their separation by fractional crystallization. sigmaaldrich.comnih.gov Once separated, the pure enantiomer of the amine can be recovered by neutralizing the salt.

Another powerful technique is Chiral High-Performance Liquid Chromatography (HPLC) . This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The development of an effective HPLC method allows for both the analytical determination of enantiomeric excess (ee) and the preparative isolation of the pure enantiomers.

The determination of stereochemical purity is critical. This is often achieved by the same chiral HPLC method used for resolution. Alternatively, NMR spectroscopy using chiral derivatizing agents can be employed. Reacting the chiral amine with a chiral agent, for instance, Mosher's acid chloride, forms diastereomers that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. rsc.org

Solid-State Structural Studies and Crystal Engineering of this compound Derivatives

Crystal engineering focuses on understanding and controlling how molecules assemble in the solid state. For a molecule like this compound, with its multiple hydrogen bond donors (N-H and O-H) and acceptors (N and O), hydrogen bonding is the dominant intermolecular interaction governing the crystal packing. These interactions can lead to the formation of complex three-dimensional supramolecular networks. By understanding these interactions, it may be possible to design crystals with specific properties. The study of how related compounds crystallize, for example as monohydrates or methanol solvates, provides insight into the robust hydrogen-bonding networks that can be formed. rsc.org

Computational Chemistry Approaches to Understanding 1 Aminopyrrolidin 3 Yl Methanol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1-Aminopyrrolidin-3-yl)methanol, DFT calculations can elucidate key aspects of its geometry, stability, and electronic properties. By employing functionals such as B3LYP with a basis set like 6-31G*, it is possible to optimize the molecule's three-dimensional structure and calculate fundamental electronic descriptors. arabjchem.org

These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can provide insights into the distribution of electron density, which is crucial for understanding intermolecular interactions and potential sites for chemical reactions. The molecular electrostatic potential (MEP) surface, for example, maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Table 1: Calculated Electronic Properties of a Substituted Pyrrolidine (B122466) Analog

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: Data is representative of a substituted pyrrolidine and calculated using DFT (B3LYP/6-31G level of theory). Actual values for this compound would require specific calculations.*

Molecular Dynamics Simulations for Conformational Sampling

The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the molecule's dynamics, it is possible to explore its conformational landscape and identify the most stable and populated conformations. nih.govnih.gov

MD simulations of this compound would typically involve placing the molecule in a simulated solvent box and integrating Newton's equations of motion for all atoms. This allows for the observation of bond rotations and ring puckering, providing a detailed picture of the molecule's flexibility. The puckering of the five-membered pyrrolidine ring can be described by a pseudorotational itinerary, with "envelope" and "twist" conformations being the most common. acs.org The substitution at the 3-position with an aminomethanol (B12090428) group will influence the preferred pucker of the ring.

The results of MD simulations can be analyzed to determine the relative energies of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

Table 2: Conformational Features of a 3-Substituted Pyrrolidine Ring from MD Simulations

| Conformational Feature | Description |

| Ring Pucker | Predominantly adopts an envelope conformation. |

| Substituent Orientation | The aminomethanol group can exist in axial or equatorial positions relative to the ring. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the amino and hydroxyl groups. |

Note: This table represents typical conformational characteristics for a 3-substituted pyrrolidine. The specific conformational preferences of this compound would depend on the force field used and simulation conditions.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be obtained by calculating the magnetic shielding tensors for each nucleus. These predicted spectra can then be compared with experimental data to confirm the molecule's structure. mdpi.com Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This can help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations.

Beyond spectroscopy, computational methods can be employed to explore potential reaction pathways involving this compound. By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energies for various chemical transformations. This can provide valuable insights into the molecule's reactivity and the mechanisms of reactions in which it might participate.

Table 3: Predicted Spectroscopic Data for a this compound Analog

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | |

| CH₂ (pyrrolidine) | 1.5-3.0 |

| CH (pyrrolidine) | 3.0-3.5 |

| CH₂OH | 3.5-4.0 |

| NH₂ | 1.0-2.0 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| N-H stretch | 3300-3500 |

| O-H stretch | 3200-3600 |

| C-H stretch | 2850-2960 |

| C-N stretch | 1020-1250 |

Note: These values are estimations based on typical ranges for similar functional groups and would need to be specifically calculated for this compound.

QSAR/QSPR Modeling of this compound Analogs (focus on structural features, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com For a series of analogs of this compound, QSPR models can be developed to predict properties based on structural features.

The process involves generating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and topological indices. mdpi.com

By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that relates these descriptors to a specific property of interest, such as solubility or boiling point. These models can then be used to predict the properties of new, unsynthesized analogs, guiding the design of compounds with desired physicochemical characteristics. The focus of such studies in this context is purely on the structural and property relationships, avoiding any correlation with biological activity.

Table 4: Examples of Molecular Descriptors for QSPR Modeling of Pyrrolidine Analogs

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of N and O atoms |

| Topological | Wiener Index, Balaban Index |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies |

Note: The selection of descriptors is crucial for building a predictive QSPR model and depends on the property being modeled.

Advanced Research Directions and Future Perspectives for 1 Aminopyrrolidin 3 Yl Methanol

Exploration of Novel Reactivity Patterns and Synthetic Transformations

While the fundamental reactivity of the amino and alcohol groups of (1-Aminopyrrolidin-3-yl)methanol is understood, future research is poised to uncover more nuanced and novel reactivity patterns. The interplay between the different functional groups within the molecule could lead to unique intramolecular transformations and the development of innovative synthetic methodologies.

Future explorations will likely focus on:

Selective Functionalization: Developing highly selective methods to modify one functional group in the presence of others is a key area of interest. This would enable the synthesis of a diverse library of derivatives with precisely controlled architectures.

Domino and Cascade Reactions: The strategic arrangement of functional groups in this compound makes it an ideal candidate for designing domino or cascade reactions. A single synthetic operation could trigger a series of bond-forming events, leading to complex molecular structures in a highly efficient manner.

Ring-Opening and Ring-Expansion Reactions: Investigating the reactivity of the pyrrolidine (B122466) ring itself, through controlled ring-opening or expansion reactions, could yield novel scaffolds that are not easily accessible through other synthetic routes. This could involve the use of specific reagents or catalysts to selectively cleave and reform bonds within the heterocyclic core.

Multicomponent Reactions (MCRs): The application of this compound as a component in MCRs is a promising avenue for the rapid generation of molecular diversity. Its bifunctional nature allows it to participate in multiple bond-forming events in a single pot, leading to the efficient synthesis of complex molecules.

Development of New Catalytic Systems Incorporating this compound Motifs

The chiral nature of this compound makes it a highly attractive ligand for the development of new asymmetric catalysts. The presence of multiple coordination sites—the two nitrogen atoms and the oxygen atom—allows for the formation of stable and well-defined metal complexes.

Future research in this area is expected to pursue:

Chiral Ligand Synthesis: The synthesis of new chiral ligands derived from this compound is a primary focus. By modifying the substituents on the nitrogen or oxygen atoms, the steric and electronic properties of the resulting ligands can be fine-tuned to achieve high enantioselectivity in a variety of catalytic transformations. mdpi.com

Organocatalysis: Beyond metal-based catalysis, derivatives of this compound have the potential to act as potent organocatalysts. The combination of a chiral pyrrolidine scaffold with other functional groups can lead to catalysts for a range of asymmetric reactions, such as aldol (B89426) and Michael additions. mdpi.comnih.gov For instance, the design of bifunctional 4-pyrrolidinopyridines as powerful Lewis base catalysts has shown great promise. acs.org

Immobilized Catalysts: To enhance the practicality and sustainability of catalytic processes, the immobilization of catalysts derived from this compound onto solid supports is a key research direction. researchgate.net This would facilitate catalyst recovery and reuse, making industrial applications more economically viable.

| Catalyst Type | Potential Reactions | Key Features of this compound Motif |

| Metal-based Catalysts | Asymmetric hydrogenation, C-C bond formation, oxidation | Chiral backbone, multiple coordination sites for metal binding |

| Organocatalysts | Aldol reactions, Michael additions, Mannich reactions | Chiral scaffold, presence of basic nitrogen atoms |

| Immobilized Catalysts | Continuous flow reactions, simplified product purification | Functional handles for attachment to solid supports |

Innovative Applications in Material Science and Supramolecular Chemistry

The unique structural features of this compound also open up exciting possibilities in the realm of material science and supramolecular chemistry. The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions makes it an excellent building block for the construction of well-ordered, functional materials.

Prospective applications include:

Polymer Synthesis: this compound can be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored properties. The amino and alcohol groups can serve as reactive sites for polymerization or for post-polymerization modification.

Supramolecular Assemblies: The molecule's capacity for self-assembly and co-assembly with other molecules through non-covalent interactions can be harnessed to create complex supramolecular architectures. mdpi.comhw.ac.uk These assemblies could find applications in areas such as drug delivery, sensing, and catalysis. For example, the self-assembly of peptides and tetrapyrroles has been explored to create functional biomimetic structures. mdpi.comhw.ac.uk

Functional Materials: Derivatives of this compound could be used to create materials with specific functions, such as chiral stationary phases for chromatography, or as components of molecular switches and sensors. The development of antimicrobial materials based on supramolecular peptide assemblies is an emerging area of interest. mdpi.com

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The increasing demand for the rapid synthesis and screening of large numbers of compounds has led to the development of automated synthesis platforms and high-throughput methodologies. The versatility of this compound as a building block makes it well-suited for integration into these modern drug discovery and materials development workflows.

Future directions in this area will likely involve:

Flow Chemistry: The use of continuous flow chemistry for the synthesis of this compound derivatives offers several advantages over traditional batch processes, including improved safety, scalability, and the ability to rapidly optimize reaction conditions. rsc.orgnih.gov The construction of chiral pyrrolidine libraries using continuous flow protocols has already been demonstrated. rsc.org

Combinatorial Chemistry: this compound can be used as a key building block in combinatorial libraries to generate large collections of structurally diverse compounds. nih.govresearchgate.net These libraries can then be screened for biological activity or other desired properties.

High-Throughput Screening: The development of high-throughput screening assays will be crucial for rapidly evaluating the properties of the large number of derivatives that can be generated from this compound. This will accelerate the discovery of new drug candidates and functional materials. The screening of DNA-encoded catalyst libraries is a powerful emerging technique. nih.gov

| Technology | Application for this compound | Potential Advantages |

| Flow Chemistry | Synthesis of derivatives and intermediates | Enhanced safety, scalability, and process control |

| Combinatorial Chemistry | Generation of diverse compound libraries | Rapid exploration of structure-activity relationships |

| High-Throughput Screening | Discovery of new catalysts and bioactive molecules | Accelerated discovery and optimization process |

Theoretical Advancements in Predicting the Behavior of Pyrrolidine Derivatives

Computational chemistry and theoretical modeling are becoming increasingly powerful tools in chemical research. In the context of this compound and its derivatives, theoretical advancements will play a crucial role in predicting their properties and guiding experimental work.

Future theoretical studies are expected to focus on:

Conformational Analysis: Predicting the preferred conformations of this compound and its derivatives is essential for understanding their reactivity and interactions with other molecules.

Reactivity Prediction: Quantum mechanical calculations can be used to predict the reactivity of different functional groups within the molecule, helping to design more efficient synthetic routes. emich.edu

Catalyst Design: Computational modeling can aid in the rational design of new catalysts based on the this compound scaffold. acs.org By simulating the interactions between the catalyst and the substrates, researchers can predict which catalyst designs are most likely to be successful.

Property Prediction: Theoretical methods can be used to predict a wide range of properties for new derivatives, including their electronic, optical, and biological properties. This can help to prioritize which compounds to synthesize and test experimentally. In-silico studies of pyrrolidine-2,5-dione derivatives have been used to predict their anti-inflammatory properties. ebi.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.